Carbaphosphonate

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le carbaphosphonate peut être synthétisé par plusieurs méthodes. Une approche courante implique la déalkylation des phosphonates de dialkyle en conditions acides (en utilisant de l'acide chlorhydrique) ou par la procédure de McKenna, qui est une réaction en deux étapes impliquant le bromotriméthylsilane suivi d'une méthanolyse . Une autre méthode comprend l'utilisation d'acide phosphoreux (H₃PO₃) pour produire un groupe fonctionnel acide phosphonique simultanément avec la formation de la liaison phosphore-carbone .

Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant les méthodes mentionnées ci-dessus. Le choix de la méthode dépend de facteurs tels que le coût, le rendement et les exigences de pureté. La procédure de McKenna est souvent préférée pour son efficacité et son rendement élevé .

Analyse Des Réactions Chimiques

Absence of Carbaphosphonate-Specific Data in Reviewed Sources

The search results include studies on:

None of these sources reference this compound or its derivatives. This suggests that this compound may:

-

Be a novel or lesser-studied compound.

-

Have limited peer-reviewed publications under its IUPAC name or common synonyms.

Recommended Pathways for Future Research

To investigate this compound’s reactivity, consider the following approaches based on analogous systems:

Nucleophilic Acyl Substitution

Phosphonate esters often undergo nucleophilic attack at the carbonyl carbon. For example:

This reaction is common in phosphoryl transfer processes .

Hydrolysis and Stability

Phosphonates typically hydrolyze under acidic or basic conditions:

Kinetic studies (e.g., via DoE ) could quantify this compound’s stability.

Proposed Experimental Design

If synthesizing this compound, use the following framework:

| Parameter | Conditions | Purpose |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), DMF | Polar aprotic solvents enhance nucleophilicity |

| Temperature | 25–80°C | Optimize reaction rate and selectivity |

| Catalysts | Lewis acids (e.g., BF₃·Et₂O) | Activate carbonyl group for substitution |

| Monitoring Method | ³¹P NMR, LC-MS | Track reaction progress and purity |

Database Recommendations

For authoritative data on this compound, consult:

-

CAS SciFinder® : Search for registered substances and reaction pathways .

-

Reaxys : Filter for phosphonate derivatives and reaction conditions.

-

PubMed Central : Review recent studies on phosphonate biochemistry .

Limitations and Ethical Considerations

Applications De Recherche Scientifique

Medicinal Chemistry

Carbaphosphonates have been investigated for their potential as therapeutic agents, particularly in the context of antimicrobial and anticancer activities. Their structural similarity to phosphonates allows them to interact with biological targets effectively.

Antimicrobial Activity

Research has highlighted the efficacy of carbaphosphonates in inhibiting bacterial growth through mechanisms that disrupt essential metabolic pathways. For instance, studies have shown that carbaphosphonates can inhibit shikimate pathway enzymes, which are crucial for the survival of many pathogenic bacteria but absent in humans. This selectivity makes them promising candidates for developing new antibiotics .

Table 1: Antimicrobial Efficacy of Carbaphosphonates

Anticancer Properties

The potential anticancer properties of carbaphosphonates have also been explored. They may induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and inhibition of specific kinases involved in cell proliferation .

Agricultural Applications

In agriculture, carbaphosphonates are being studied for their roles as plant growth regulators and herbicides. Their ability to modulate plant metabolism makes them valuable for enhancing crop resistance against pests and diseases.

Herbicidal Activity

Carbaphosphonates have shown promise as herbicides by targeting the shikimate pathway in plants, which is vital for synthesizing aromatic amino acids necessary for plant growth . This mechanism allows for selective targeting of weeds without affecting crops that do not rely on this pathway.

Table 2: Herbicidal Efficacy of Carbaphosphonates

| Compound | Target Plant Species | Mechanism of Action | Reference |

|---|---|---|---|

| This compound D | Lactuca sativa | Inhibition of growth via shikimate pathway disruption | |

| This compound E | Zea mays | Selective herbicide action |

Biochemical Research

Carbaphosphonates are also used as biochemical tools to study enzyme mechanisms and interactions within metabolic pathways. Their ability to mimic natural substrates allows researchers to probe enzyme functions and regulatory mechanisms.

Enzyme Inhibition Studies

Studies involving carbaphosphonates have provided insights into the structure-function relationships of enzymes involved in the shikimate pathway. For example, structural analyses have revealed how these compounds bind to dehydroquinase, an enzyme critical for aromatic amino acid biosynthesis .

Case Study: Inhibition of Dehydroquinase by this compound

- Objective : To determine the binding affinity and inhibitory mechanism of a specific this compound on dehydroquinase.

- Methodology : Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) were employed to assess binding interactions.

- Findings : The study demonstrated a high binding affinity, suggesting potential for drug development targeting this enzyme .

Mécanisme D'action

Carbaphosphonate exerts its effects by inhibiting the enzyme dehydroquinate synthase, which is involved in the shikimate pathway . This pathway is essential for the synthesis of chorismate, a precursor for aromatic amino acids. By inhibiting this enzyme, this compound disrupts the production of these amino acids, leading to antimicrobial and herbicidal effects . The molecular targets include the active site of dehydroquinate synthase, where this compound binds and prevents the enzyme’s catalytic activity .

Comparaison Avec Des Composés Similaires

Le carbaphosphonate est unique par rapport à d'autres composés similaires en raison de sa structure et de son mécanisme d'action spécifiques. Des composés similaires comprennent :

Propriétés

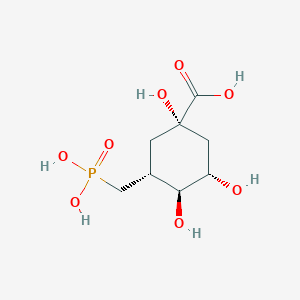

IUPAC Name |

(1S,3S,4S,5R)-1,3,4-trihydroxy-5-(phosphonomethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O8P/c9-5-2-8(13,7(11)12)1-4(6(5)10)3-17(14,15)16/h4-6,9-10,13H,1-3H2,(H,11,12)(H2,14,15,16)/t4-,5-,6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLICLLAHMTUPK-TYQACLPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C[C@@]1(C(=O)O)O)O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.